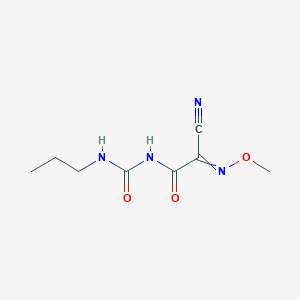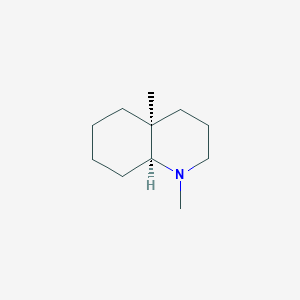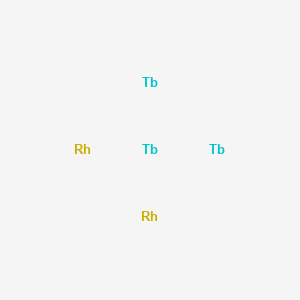
Rhodium;terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium and terbium are two distinct elements that can form a compound with unique properties. Rhodium is a rare, silvery-white, hard, and corrosion-resistant transition metal, often used in catalytic converters and jewelry . Terbium, on the other hand, is a rare-earth element known for its use in phosphors, magnets, and electronic devices . The combination of these two elements can result in a compound with interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rhodium-terbium compounds typically involves the reaction of rhodium and terbium salts under controlled conditions. One common method is the co-precipitation of rhodium and terbium hydroxides, followed by calcination to form the desired compound. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the final product .
Industrial Production Methods: Industrial production of rhodium-terbium compounds may involve the use of high-temperature furnaces and specialized equipment to ensure the purity and consistency of the final product. Techniques such as solvent extraction, ion exchange, and electrochemical methods are often employed to separate and purify the individual elements before combining them to form the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium-terbium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, rhodium can serve as a catalyst in hydroformylation reactions, while terbium can react with dilute acids to produce hydrogen gas and the corresponding terbium salt .
Common Reagents and Conditions: Common reagents used in the reactions of rhodium-terbium compounds include hydrochloric acid, nitric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of rhodium-terbium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of rhodium-terbium compounds with hydrochloric acid can produce rhodium chloride and terbium chloride, along with hydrogen gas .
Wissenschaftliche Forschungsanwendungen
Rhodium-terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic synthesis reactions. In biology and medicine, rhodium complexes have shown promise as therapeutic agents for the treatment of cancer, bacterial infections, and other diseases . Terbium compounds are used in the development of advanced materials for electronic devices, magnets, and phosphors .
Wirkmechanismus
The mechanism of action of rhodium-terbium compounds involves their interaction with specific molecular targets and pathways. Rhodium complexes, for example, can interact with DNA, RNA, and proteins, leading to the inhibition of cellular processes and the induction of cell death in cancer cells . Terbium compounds, on the other hand, can interact with electronic and magnetic materials, enhancing their performance and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rhodium-terbium include other rhodium and terbium complexes, such as rhodium chloride, terbium oxide, and rhodium-terbium alloys .
Uniqueness: The uniqueness of rhodium-terbium compounds lies in their combined properties, which can offer enhanced catalytic activity, stability, and electronic performance compared to individual rhodium or terbium compounds. This makes them valuable in various industrial and research applications .
Conclusion
Rhodium-terbium compounds represent a fascinating area of study with significant potential in chemistry, biology, medicine, and industry. Their unique properties and wide range of applications make them an important subject for further research and development.
Eigenschaften
CAS-Nummer |
60063-46-9 |
|---|---|
Molekularformel |
Rh2Tb3 |
Molekulargewicht |
682.5870 g/mol |
IUPAC-Name |
rhodium;terbium |
InChI |
InChI=1S/2Rh.3Tb |
InChI-Schlüssel |
KSZAOQNPSPXWNW-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Rh].[Tb].[Tb].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
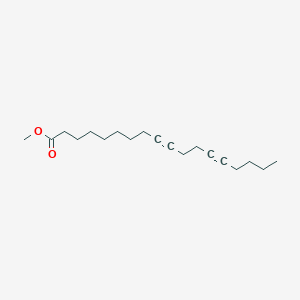







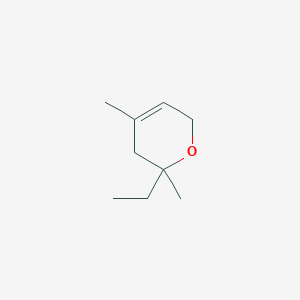

![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
